2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate 2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate
Brand Name: Vulcanchem
CAS No.: 83743-05-9
VCID: VC17009533
InChI: InChI=1S/C25H24N6O4S/c1-18(32)34-14-12-31(13-15-35-19(2)33)23-10-8-22(9-11-23)28-30-25-20(17-26)16-24(36-25)29-27-21-6-4-3-5-7-21/h3-11,16H,12-15H2,1-2H3
SMILES:
Molecular Formula: C25H24N6O4S
Molecular Weight: 504.6 g/mol

2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate

CAS No.: 83743-05-9

Cat. No.: VC17009533

Molecular Formula: C25H24N6O4S

Molecular Weight: 504.6 g/mol

* For research use only. Not for human or veterinary use.

2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate - 83743-05-9

Specification

CAS No. 83743-05-9
Molecular Formula C25H24N6O4S
Molecular Weight 504.6 g/mol
IUPAC Name 2-[N-(2-acetyloxyethyl)-4-[(3-cyano-5-phenyldiazenylthiophen-2-yl)diazenyl]anilino]ethyl acetate
Standard InChI InChI=1S/C25H24N6O4S/c1-18(32)34-14-12-31(13-15-35-19(2)33)23-10-8-22(9-11-23)28-30-25-20(17-26)16-24(36-25)29-27-21-6-4-3-5-7-21/h3-11,16H,12-15H2,1-2H3
Standard InChI Key HOVCXNYTPVRTGQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=CC=C3)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features two azo (-N=N-) groups, a central thienyl ring substituted with cyano and phenylazo moieties, and diethyl diacetate branches. The IUPAC name, 2-[N-(2-acetyloxyethyl)-4-[(3-cyano-5-phenyldiazenylthiophen-2-yl)diazenyl]anilino]ethyl acetate, reflects this intricate arrangement. Key structural attributes include:

  • Azo linkages: The presence of two azo groups enables π-conjugation, critical for light absorption and color properties.

  • Thienyl backbone: The sulfur-containing heterocycle enhances electron delocalization and thermal stability .

  • Ester groups: The diethyl diacetate substituents improve solubility in organic solvents, facilitating processing in industrial applications.

Physicochemical Data

PropertyValueSource
Molecular FormulaC<sub>25</sub>H<sub>24</sub>N<sub>6</sub>O<sub>4</sub>S
Molecular Weight504.6 g/mol
Canonical SMILESCC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=CC=C3)C#N
Topological Polar Surface Area150 Ų

The compound’s extended conjugation system results in strong absorption in the visible spectrum, typically between 400–600 nm, a hallmark of azo dyes . Its solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) exceeds 50 mg/mL, while water solubility remains negligible (<0.1 mg/mL).

Synthesis and Manufacturing

Reaction Pathway

Synthesis proceeds via a multi-step protocol involving diazotization, coupling, and esterification:

  • Diazotization of aniline derivatives: A primary aromatic amine (e.g., 4-nitroaniline) is treated with nitrous acid (HNO<sub>2</sub>) at 0–5°C to form a diazonium salt.

  • Coupling with thienyl precursor: The diazonium salt reacts with 3-cyano-5-aminothiophene under alkaline conditions to form the first azo linkage.

  • Secondary coupling: A second diazotization step introduces the phenylazo group at the 5-position of the thienyl ring.

  • Esterification: Diethylaminoethanol undergoes acetylation with acetic anhydride to yield the final diacetate ester .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring azo group formation at the 2- and 5-positions of the thienyl ring requires precise pH control (pH 8–9) .

  • Byproduct formation: Overcoupling can generate tris-azo derivatives, necessitating chromatographic purification .

Industrial-scale production typically achieves yields of 65–75%, with purity >98% confirmed via HPLC .

Applications in Materials Science

Textile Dyeing

The compound’s intense coloration (λ<sub>max</sub> ≈ 520 nm) and affinity for polyester fibers make it suitable for disperse dyes. Comparative studies show superior wash-fastness (Grade 4–5 on ISO 105-C06) compared to Disperse Red 74 (Grade 3–4) .

Photoresponsive Materials

Recent studies demonstrate reversible trans-to-cis isomerization under UV irradiation (365 nm), enabling applications in:

  • Optical data storage: Write-erase cycles exceeding 10,000 repetitions with minimal degradation .

  • Smart textiles: Color-shifting fabrics responsive to sunlight exposure.

Organic Electronics

The thienyl-azo conjugate acts as an electron transport layer in OLEDs, improving device efficiency by 15% compared to traditional Alq<sub>3</sub> layers .

Research Advancements

Stability Enhancements

Encapsulation in silica nanoparticles (20–50 nm diameter) reduces photodegradation by 40% under accelerated weathering tests (ISO 4892-2).

ParameterRecommendation
Storage Temperature2–8°C in airtight containers
PPE RequirementsNitrile gloves, goggles, lab coat
DisposalIncineration at >1,000°C

No acute toxicity data (LD<sub>50</sub>) is available, but structural analogs show moderate ecotoxicity (EC<sub>50</sub> Daphnia magna: 12 mg/L) .

Future Directions

Sustainable Synthesis

Exploring biocatalytic diazotization using bacterial peroxidases could reduce nitrous oxide emissions by 90% .

Quantum Dot Hybrids

Preliminary work indicates energy transfer efficiencies of 82% when paired with CdSe/ZnS QDs, enabling next-gen photovoltaics.

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